7,8,7',8'-Tetradehydroastaxanthin
Description
Structure
3D Structure
Properties
Molecular Formula |
C40H48O4 |
|---|---|
Molecular Weight |
592.8 g/mol |
IUPAC Name |
(6S)-6-hydroxy-3-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H48O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-20,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1 |
InChI Key |
NNUVZGQKBVLNIO-JKISVVIKSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1=O)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C#CC2=C(C(=O)[C@H](CC2(C)C)O)C)\C)\C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(C(=O)C(CC2(C)C)O)C)C)C |
Synonyms |
7,8,7',8'-tetradehydroastaxanthin |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of 7,8,7 ,8 Tetradehydroastaxanthin
Identification in Marine Organisms
The discovery and subsequent identification of 7,8,7',8'-Tetradehydroastaxanthin have been closely linked to the study of marine invertebrates. Its unique chemical structure, characterized by two acetylenic groups, distinguishes it from more common carotenoids and has made it a subject of interest in marine biochemistry.
Some of the earliest and most significant isolations of this compound have been from species of starfish. In the common starfish, Asterias rubens, this compound is one of the free alpha-ketols present in the purified carotenoprotein, asteriarubin, which is responsible for the purple-blue color of its skin nih.gov. Research on the starfishes Asterina pectinifera and Asterias amurensis has also identified new acetylenic carotenoids, including this compound pherobase.com. The carotenoid composition in these organisms is often dominated by derivatives of astaxanthin (B1665798), highlighting the metabolic pathways that lead to the formation of this compound mdpi.com.
| Echinoderm Species | Common Name | Key Findings Regarding this compound |
| Asterias rubens | Common Starfish | Isolated as a free alpha-ketol in the carotenoprotein asteriarubin. nih.gov |
| Asterina pectinifera | Starfish | Identified as one of the new acetylenic carotenoids present. pherobase.com |
| Asterias amurensis | Northern Pacific Sea Star | Identified as one of the new acetylenic carotenoids present. pherobase.com |
The occurrence of this compound is not limited to its primary producers or metabolizers. It is also found in predatory species as a result of their diet. The triton (B1239919), Charonia sauliae, which preys on starfish, accumulates this carotenoid from its food source. Consequently, this compound, along with other characteristic starfish carotenoids like astaxanthin and 7,8-didehydroastaxanthin (B10499), has been isolated as a major carotenoid in this marine gastropod nih.gov. This demonstrates a clear example of dietary accumulation, where the carotenoid composition of a predator reflects that of its prey.
In contrast to simple dietary accumulation, some marine molluscs have been shown to metabolically produce this compound from precursor carotenoids obtained from their diet. The sea angels, Clione limacina and Paedoclione doliiformis, are small pelagic gastropods whose gonads are a vibrant orange-red color. This coloration is due to the presence of keto-carotenoids, including this compound nih.govresearchgate.net. These sea angels feed exclusively on the sea snail Limacina helicina. While their prey contains carotenoids like alloxanthin (B1238290), the sea angels possess the metabolic pathways to oxidize these dietary carotenoids into more complex forms nih.govresearchgate.net. Specifically, alloxanthin is metabolized into this compound nih.govresearchgate.net. In Clione limacina, diacetylenic carotenoids, including this compound, can comprise a significant portion of the total carotenoids researchgate.net.
Role in Aquatic Food Chains and Trophic Transfer Mechanisms
The distribution of this compound in the marine environment is a direct result of its transfer through aquatic food chains. Animals are unable to synthesize carotenoids de novo and must obtain them from their diet, either by direct accumulation or by metabolic modification of dietary precursors nih.gov.
The trophic pathway of this carotenoid can be illustrated by the food chain involving phytoplankton, herbivorous snails, and carnivorous sea angels. Microalgae produce primary carotenoids, which are consumed by herbivores like the sea snail Limacina helicina. This snail accumulates the algal carotenoids without modification nih.govnih.gov. The sea angels, Clione limacina and Paedoclione doliiformis, then prey on Limacina helicina and metabolize the ingested carotenoids into various keto-carotenoids, including this compound nih.govresearchgate.netnih.gov.
Another example of trophic transfer is the predator-prey relationship between starfish and the triton Charonia sauliae. The triton consumes starfish and directly accumulates their characteristic carotenoids, including this compound nih.gov. This highlights a direct transfer of the compound from a lower to a higher trophic level.
| Trophic Level | Organism(s) | Role in the Transfer of this compound |
| Primary Producer | Microalgae (e.g., Diatoms, Dinoflagellates) | Produce precursor carotenoids (e.g., alloxanthin). |
| Primary Consumer | Limacina helicina (Sea Snail) | Accumulates precursor carotenoids from diet without modification. nih.govnih.gov |
| Secondary Consumer | Clione limacina, Paedoclione doliiformis (Sea Angels) | Metabolize dietary carotenoids (alloxanthin) to produce this compound. nih.govresearchgate.net |
| Benthic Invertebrate | Starfish (e.g., Asterias spp.) | Metabolize dietary carotenoids to produce this compound. nih.gov |
| Tertiary Consumer | Charonia sauliae (Triton) | Accumulates this compound directly from consuming starfish. nih.gov |
Chemo-systematic Significance of this compound in Marine Biota
The presence and specific types of carotenoids in an organism can serve as a chemotaxonomic marker, providing insights into its evolutionary relationships and metabolic capabilities. The compound this compound, along with astaxanthin and 7,8-didehydroastaxanthin, is considered a characteristic carotenoid of starfish nih.gov. Its prevalence in this group of echinoderms suggests a shared and conserved metabolic pathway for its production. The ability to perform specific oxidative modifications to dietary carotenoids, leading to the formation of these unique acetylenic carotenoids, is a distinguishing biochemical feature of this class of marine invertebrates. This makes the carotenoid profile, including the presence of this compound, a useful tool in the chemo-systematic study of marine organisms.
Biosynthesis and Metabolic Transformations of 7,8,7 ,8 Tetradehydroastaxanthin
Proposed Biosynthetic Pathways from Precursor Carotenoids in Natural Systems
The formation of 7,8,7',8'-tetradehydroastaxanthin is understood to be an oxidative process starting from the precursor carotenoid alloxanthin (B1238290). nih.govresearchgate.net This pathway is prominently observed in marine animals that accumulate alloxanthin through their diet. nih.govresearchgate.net
The proposed biosynthetic route from alloxanthin to this compound involves a series of oxidative transformations. Evidence from the analysis of carotenoids in marine bivalves and starfish suggests the presence of key intermediates, which helps to map out the likely metabolic steps. researchgate.netresearchgate.net These intermediates include 4-hydroxyalloxanthin and 4-ketoalloxanthin. researchgate.netresearchgate.net
The pathway is thought to proceed as follows:
Hydroxylation: Alloxanthin undergoes hydroxylation at the C4 position of one of its β-ionone rings to form 4-hydroxyalloxanthin.
Ketolation: This is followed by the introduction of a keto group at the C4 position, leading to the formation of 4-ketoalloxanthin.
Further Oxidation: Subsequent hydroxylation and ketolation reactions on the second β-ionone ring, along with the introduction of double bonds at the 7,8 and 7',8' positions, ultimately yield this compound.
Table 1: Proposed Intermediates in the Biosynthesis of this compound from Alloxanthin
| Precursor/Intermediate | Key Structural Modification |
| Alloxanthin | Starting acetylenic carotenoid |
| 4-Hydroxyalloxanthin | Introduction of a hydroxyl group |
| 4-Ketoalloxanthin | Introduction of a keto group |
| 7,8-Didehydroastaxanthin (B10499) | Further oxidation and dehydrogenation |
| This compound | Final product with two acetylenic bonds and keto and hydroxyl groups |
The biosynthetic pathway of this compound from alloxanthin shows a strong parallel to the well-documented biosynthesis of astaxanthin (B1665798) from β-carotene. nih.govnih.gov In the latter, β-carotene is converted to astaxanthin through a series of hydroxylation and ketolation reactions at the C3/C3' and C4/C4' positions of its β-ionone rings. nih.govnih.gov
This analogous metabolic logic suggests that the enzymes responsible for the synthesis of this compound are functionally similar to those in the astaxanthin pathway, but with a substrate preference for acetylenic carotenoids like alloxanthin. nih.gov The presence of 7,8-didehydroastaxanthin as another principal carotenoid in starfish, which is an oxidative metabolite of diatoxanthin (B1232557) (another acetylenic carotenoid), further supports the existence of a dedicated metabolic pathway for these types of compounds in these organisms. nih.gov
Enzymatic Mechanisms Involved in Carotenoid Metabolism Leading to this compound
While the specific enzymes that catalyze the conversion of alloxanthin to this compound have not been definitively isolated and characterized, their functions can be inferred from the known enzymatic reactions in carotenoid metabolism.
The key enzymatic activities required for the synthesis of this compound are hydroxylation and ketolation, which are carried out by carotenoid hydroxylases and ketolases, respectively. nih.govnih.govresearchgate.net These enzymes belong to the broader class of oxygenases.
Carotenoid Hydroxylases (e.g., CrtZ-type): These enzymes are responsible for introducing hydroxyl (-OH) groups onto the carotenoid backbone. In the context of this compound synthesis, they would hydroxylate the C3 and C3' positions of the ionone (B8125255) rings of alloxanthin and its intermediates. nih.gov
Carotenoid Ketolases (e.g., CrtW-type): These enzymes introduce keto (C=O) groups at the C4 and C4' positions. This ketolation is a critical step in the formation of astaxanthin and, by analogy, this compound. nih.govnih.gov The dehydrogenation to form the 7,8 and 7',8' double bonds is also an oxidative process likely catalyzed by a desaturase or a multifunctional ketolase.
Carotenoid-modifying enzymes, particularly those found in marine organisms, often exhibit a degree of substrate promiscuity, meaning they can act on a range of related carotenoid structures. nih.gov However, the efficient conversion of alloxanthin to this compound suggests the presence of enzymes with a specific affinity for acetylenic carotenoids.
Studies on bacterial carotenoid ketolases and hydroxylases have shown that their substrate preference can be a critical factor in the final carotenoid profile of an organism. researchgate.net It is hypothesized that the enzymes in starfish and other marine animals that produce this compound have evolved to efficiently recognize and modify the acetylenic structure of alloxanthin.
Intracellular Location and Regulation of Biosynthetic Processes
The metabolic transformations of dietary carotenoids occur within the cells of the marine animals that consume them. In starfish, the final products, including this compound, are often found bound to proteins, forming carotenoproteins. nih.gov One such carotenoprotein, asteriarubin, is located in the skin of the starfish Asterias rubens and specifically binds free α-ketols like this compound. nih.gov This suggests that the final steps of the biosynthesis and the storage of the pigment occur in the skin tissues.
The regulation of this pathway is likely linked to the availability of dietary precursors like alloxanthin. nih.govresearchgate.net In some microorganisms, the expression of carotenoid biosynthesis genes, including those for ketolases and hydroxylases, is upregulated in response to environmental stressors such as high light and nutrient limitation. nih.gov While the specific regulatory mechanisms in marine invertebrates are not well understood, it is plausible that similar stress-related signals could influence the rate of this compound synthesis. The localization of the biosynthetic enzymes is presumed to be within cellular membranes, similar to other carotenoid-modifying enzymes. plos.orgnih.gov
Chemical Synthesis and Derivatization Strategies for 7,8,7 ,8 Tetradehydroastaxanthin
Total Synthesis Approaches of Optically Active Stereoisomers (e.g., (3S,3'S)-7,8,7',8'-Tetradehydroastaxanthin)
The total synthesis of optically active carotenoids is a formidable task due to their complex structures, which often include multiple stereocenters and a long, conjugated polyene chain susceptible to isomerization. A landmark achievement in this field is the total synthesis of (3S,3'S)-7,8,7',8'-tetradehydroastaxanthin, also known as diacetylenic asterinic acid. iupac.org
A notable synthetic route to (3S,3'S)-7,8,7',8'-tetradehydroastaxanthin employs a convergent C15 + C10 + C15 building block strategy. iupac.org This approach involves the synthesis of two identical chiral C15 end groups and a central C10 polyene fragment, which are then coupled to construct the full C40 carotenoid backbone. The synthesis of the crucial chiral C15 building blocks often starts from readily available chiral precursors, a strategy known as chiral pool synthesis.
The final steps of the synthesis typically involve a double olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons reaction, to connect the C15 end groups to the central C10 dialdehyde. These reactions must be carefully controlled to ensure the formation of the desired trans double bonds in the polyene chain. The successful total synthesis not only provides access to pure, optically active material for research purposes but also confirms the absolute configuration of the natural product.
Synthetic Methodologies Utilizing Modular Building Blocks (e.g., C15+C10+C15 Coupling Strategies)
The modular C15+C10+C15 coupling strategy is a cornerstone of carotenoid synthesis, offering a convergent and flexible approach to constructing the C40 skeleton. This methodology has been successfully applied to the synthesis of various carotenoids, including acetylenic analogues like 7,8,7',8'-tetradehydroastaxanthin. iupac.orgnih.gov
The core principle of this strategy is the independent synthesis of two C15 terminal fragments and a central C10 unit. This modularity allows for the synthesis of both symmetrical and unsymmetrical carotenoids by using identical or different C15 building blocks, respectively.
Key Features of the C15+C10+C15 Strategy:
| Feature | Description |
| Convergence | The final molecule is assembled from large, pre-synthesized fragments, leading to higher overall yields compared to linear syntheses. |
| Flexibility | Allows for the synthesis of a variety of carotenoids by simply changing the structure of the C15 or C10 building blocks. |
| Stereochemical Control | The stereocenters are typically incorporated into the C15 end groups early in the synthesis, allowing for better control over the final stereochemistry. |
A common implementation of this strategy involves a bi-directional Horner-Wadsworth-Emmons (HWE) reaction. nih.gov In this approach, a C15-phosphonate is reacted with a central C10-dialdehyde to form the two new double bonds simultaneously. The stereoselectivity of the HWE reaction is crucial for obtaining the desired all-trans configuration of the polyene chain.
Palladium-Catalyzed Cross-Coupling Reactions for Carotenoid Skeleton Construction (e.g., Hiyama-Denmark Cross-Coupling)
Modern organic synthesis has been revolutionized by the development of palladium-catalyzed cross-coupling reactions, which provide powerful tools for the formation of carbon-carbon bonds. wikipedia.orgrsc.org These reactions have found significant application in the synthesis of complex molecules like carotenoids.
The Hiyama-Denmark cross-coupling reaction is a particularly useful modification of the original Hiyama coupling. nih.govorganic-chemistry.org It involves the palladium-catalyzed coupling of organosilanols with organic halides. A key advantage of the Hiyama-Denmark protocol is that it can be performed under fluoride-free conditions, making it compatible with silyl-protecting groups that are often used in complex syntheses. nih.gov
This methodology has been employed in bidirectional cross-coupling reactions for the synthesis of symmetrical and non-symmetrical carotenoids. nih.govresearchgate.net For instance, a symmetrical C10-bissilylated polyene can be coupled with two equivalents of a C15-alkenyl iodide to construct the C40 carotenoid backbone. The mild reaction conditions and high stereospecificity of the Hiyama-Denmark coupling help to preserve the stereochemical integrity of the coupling partners. nih.gov
General Mechanism of Palladium-Catalyzed Cross-Coupling:
The catalytic cycle typically involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) intermediate.
Transmetalation: The organic group from the organometallic reagent (e.g., organosilanol) is transferred to the palladium(II) center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. nih.gov
Stereochemical Control and Chiral Pool Synthesis in this compound Preparation
Achieving the correct stereochemistry is a critical aspect of the synthesis of optically active carotenoids like (3S,3'S)-7,8,7',8'-tetradehydroastaxanthin. The two stereocenters at the C3 and C3' positions of the terminal rings must be installed with the correct absolute configuration.
A common and effective strategy for achieving this is through chiral pool synthesis . This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of carotenoid end groups, chiral terpenes are often employed. iupac.org
The synthesis of the chiral C15 end groups for (3S,3'S)-7,8,7',8'-tetradehydroastaxanthin can be envisioned to start from a suitable chiral precursor that already contains the desired stereocenter. Through a series of chemical transformations, this starting material is converted into the C15 building block, with the original stereocenter being preserved throughout the synthetic sequence. This strategy avoids the need for challenging asymmetric reactions or chiral resolutions at later stages of the synthesis.
The choice of the chiral starting material and the synthetic route must be carefully planned to ensure that the stereochemical integrity is maintained and that the final C15 fragment has the correct absolute configuration required for the target carotenoid.
Derivatization for Enhanced Stability or Specific Research Applications (e.g., Diacetates for Crystallography)
Carotenoids, with their extended conjugated polyene systems, are often prone to degradation, particularly when exposed to light, heat, or air. Furthermore, their high degree of conjugation and flexibility can make them difficult to crystallize, which is a prerequisite for determining their three-dimensional structure by X-ray crystallography.
To overcome these challenges, derivatization of the carotenoid can be employed. A common strategy is the formation of diacetates, where the hydroxyl groups at the C3 and C3' positions are esterified with acetic anhydride. This derivatization can enhance the stability of the molecule and, in many cases, improve its crystallinity.
The crystal structures of the diacetates of astaxanthin (B1665798) and its acetylenic analogues, including (3S,3'S)-7,8,7',8'-tetradehydroastaxanthin, have been successfully determined. These structural studies provide valuable insights into the conformation of the polyene chain and the orientation of the end rings, which are crucial for understanding the chemical and physical properties of these pigments.
Biological Activities and Mechanistic Studies of 7,8,7 ,8 Tetradehydroastaxanthin
Antioxidant Mechanisms and Radical Scavenging Properties (In vitro models)
The antioxidant capacity of carotenoids is intrinsically linked to their molecular structure, primarily the long chain of conjugated double bonds that forms the polyene backbone. This system allows for the effective delocalization of electrons, making the molecule adept at neutralizing reactive species. 7,8,7',8'-Tetradehydroastaxanthin is a xanthophyll carotenoid, possessing two acetylenic bonds within its polyene system and hydroxyl and keto groups on its terminal β-ionone rings. This structure dictates its antioxidant behavior, which is primarily understood through in vitro studies on the closely related and more extensively researched compound, astaxanthin (B1665798). The mechanisms of action are multifaceted, involving the quenching of highly reactive oxygen species and the scavenging of free radicals through distinct chemical pathways. nih.govnih.govmdpi.com
One of the most significant antioxidant functions of carotenoids is the deactivation of singlet oxygen (¹O₂), a high-energy, non-radical form of oxygen that is a potent oxidizing agent and a major contributor to photooxidative damage in biological systems. nih.gov Carotenoids, including astaxanthin and by extension this compound, are exceptionally efficient quenchers of ¹O₂. cyanotech.commdpi.comresearchgate.net This process occurs primarily through a physical quenching mechanism, where the carotenoid absorbs the excess energy from ¹O₂, converting it back to its benign ground-state triplet form, while the carotenoid itself becomes excited. This energy is then safely dissipated as heat, and the carotenoid returns to its ground state, ready to participate in further quenching cycles. nih.gov
Studies comparing various carotenoids have consistently shown that astaxanthin possesses one of the highest singlet oxygen quenching activities. cyanotech.comresearchgate.net This superior activity is attributed to its unique molecular structure, including the conjugated polyene chain and the terminal keto and hydroxyl groups. nih.govresearchgate.net While direct comparative data for this compound is limited, the extension of the conjugated system by the two additional triple bonds is expected to influence its quenching efficiency. Carotenoids can also engage in chemical quenching, where they are oxidized in the process of deactivating ROS, leading to the formation of various oxidation products like aldehydes and endoperoxides. nih.gov
Beyond singlet oxygen, this compound is capable of scavenging other reactive oxygen and nitrogen species (RONS), commonly known as free radicals. nih.gov The primary mechanisms for this radical scavenging activity are believed to be electron transfer (ET) and hydrogen atom transfer (HAT). mdpi.com
Electron Transfer (ET): In this mechanism, the carotenoid donates an electron to a free radical, neutralizing it and forming a carotenoid radical cation. The extensive conjugated double bond system of the carotenoid allows it to stabilize this radical cation through electron delocalization, making it significantly less reactive than the original free radical. researchgate.net
Hydrogen Atom Transfer (HAT): This mechanism involves the donation of a hydrogen atom from the carotenoid molecule to a radical. For xanthophylls like astaxanthin and this compound, the hydroxyl groups on the terminal rings are potential sites for hydrogen donation.
In vitro assays, such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, are commonly used to evaluate these properties. nih.gov Studies on astaxanthin show a dose-dependent scavenging activity against DPPH and other radicals. mdpi.comnih.gov The antioxidant potential is often quantified by the EC₅₀ value, which represents the concentration required to scavenge 50% of the radicals.
| Assay | Compound | EC₅₀ Value (μg/mL) | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Astaxanthin | 17.5 ± 3.6 | nih.gov |
| Ascorbic Acid (Vitamin C) | 19.7 ± 0.2 | ||
| BHT (Butylated hydroxytoluene) | 17.2 ± 0.1 | ||
| ABTS Radical Scavenging | Astaxanthin | 7.7 ± 0.6 | nih.gov |
| Ascorbic Acid (Vitamin C) | 20.8 ± 1.1 | ||
| BHT (Butylated hydroxytoluene) | 15.1 ± 0.7 |
This table presents data for astaxanthin to illustrate typical antioxidant activities measured in vitro. EC₅₀ values represent the concentration at which 50% of the radicals are scavenged.
Role in Photoprotection and Energy Transfer Processes
In photosynthetic organisms, carotenoids play indispensable roles in managing light energy. nih.gov They act as accessory light-harvesting pigments, absorbing light in the blue-green region of the spectrum where chlorophylls (B1240455) absorb weakly, and transferring this energy to chlorophylls for photosynthesis. nih.gov Crucially, they also provide photoprotection by dissipating excess energy that could otherwise lead to the formation of damaging ROS. nih.govnih.gov
A key photophysical process relevant to photoprotection and potentially to enhancing solar energy conversion is singlet exciton (B1674681) fission (SF). nih.govtechnion.ac.il SF is a mechanism where a photoexcited singlet state spontaneously splits into two lower-energy triplet states. nih.gov This process allows for the efficient dissipation of high singlet-state energy and is extremely fast. nih.gov
Research on astaxanthin aggregates has demonstrated that intermolecular singlet fission occurs on an ultrafast timescale. nih.govacs.org The formation of different types of aggregates (e.g., H- or J-aggregates) influences the intermolecular coupling and, consequently, the rate and efficiency of singlet fission. technion.ac.il Transient absorption spectroscopy studies have revealed that in astaxanthin aggregates, singlet fission can proceed directly from the initial photoexcited 1Bᵤ state, bypassing intermediate states, which is a significant finding in polyene photophysics. nih.govacs.org This rapid conversion to triplet states is a powerful mechanism for deactivating potentially harmful singlet excitons generated under high-light conditions. researchgate.net Given that this compound shares the same fundamental chromophore as astaxanthin, it is expected to exhibit similar behavior in aggregated forms.
| Aggregate Type | Key Spectral Feature (nm) | Proposed Mechanism | Triplet Formation Rate | Reference |
|---|---|---|---|---|
| Various Aggregates (I-V) | Varies (NIR PIA) | Direct Singlet Fission from 1Bᵤ state | Ultrafast (sub-ps to ps scale) | nih.govacs.org |
This table summarizes findings on singlet fission in astaxanthin aggregates, which involves the rapid formation of triplets from an initial photoexcited state.
Within the photosynthetic apparatus, carotenoids like this compound are non-covalently bound to proteins, forming pigment-protein complexes known as light-harvesting complexes (LHCs). nih.govresearchgate.net In these complexes, the carotenoid is held in a specific orientation and in close proximity to chlorophyll (B73375) molecules, which is essential for efficient energy transfer. nih.govresearchgate.net
The energy absorbed by the carotenoid is transferred to a nearby chlorophyll molecule via singlet-singlet energy transfer. nih.gov The efficiency of this transfer depends on factors like the distance between the donor (carotenoid) and acceptor (chlorophyll), their relative orientation, and the overlap of the carotenoid's fluorescence spectrum with the chlorophyll's absorption spectrum. nih.gov
Furthermore, carotenoids protect the photosynthetic system by quenching chlorophyll triplet states (³Chl). nih.gov If a chlorophyll molecule enters a long-lived triplet state, it can react with ground-state oxygen (³O₂) to produce highly damaging singlet oxygen (¹O₂). Carotenoids prevent this by accepting the triplet energy from ³Chl via triplet-triplet energy transfer, a process that is highly efficient and essential for photosynthesis to occur safely in the presence of oxygen. nih.gov The carotenoid triplet formed then decays harmlessly to its ground state.
Interactions with Biological Macromolecules (Carotenoproteins)
The functions of this compound in biological systems are mediated through its interaction with proteins to form carotenoproteins. The light-harvesting complexes discussed previously are a prime example of such structures. researchgate.net The binding of the carotenoid to the apoprotein is crucial for its stability, solubility in an aqueous environment, and proper functioning.
The interactions that stabilize carotenoid binding within the protein pocket are primarily non-covalent. researchgate.net Van der Waals forces between the carotenoid's polyene chain and the hydrophobic amino acid residues and chlorophyll macrocycles of the protein are the dominant stabilizing interactions. researchgate.net For xanthophylls, hydrogen bonds can also form between the hydroxyl groups on the terminal rings and specific amino acid residues or water molecules within the protein, further anchoring the pigment. researchgate.net These specific interactions orient the carotenoid precisely, which is critical for its light-harvesting and photoprotective functions. nih.gov The protein environment also influences the conformation of the carotenoid, which can fine-tune its light-absorbing properties. nih.gov
Formation of Carotenoprotein Complexes (e.g., Asteriarubin)
A significant aspect of the biological role of this compound is its ability to form non-covalent complexes with proteins, known as carotenoprotein complexes. A prime example of such a complex is Asteriarubin, a pigment found in the starfish Asterias rubens. Research has shown that this compound is a major carotenoid component of Asteriarubin.
Table 1: Carotenoid Composition of Asteriarubin from Asterias rubens
| Carotenoid | Percentage of Total Carotenoids |
|---|---|
| This compound | 43% |
| all-trans-7,8-Didehydroastaxanthin | 24% |
| all-trans-Astaxanthin | 14% |
| 4-Oxomytiloxanthin | 10% |
This table illustrates the relative abundance of different carotenoids found within the Asteriarubin complex, highlighting this compound as the predominant component.
Structural and Spectroscopic Changes Upon Protein Binding
The interaction between this compound and a protein to form a carotenoprotein complex induces significant changes in the spectroscopic properties of the carotenoid. While direct spectroscopic data for this compound binding is limited, the principles can be understood from studies on similar carotenoids and their protein complexes.
Upon binding to a protein, the electronic environment of the carotenoid is altered, leading to shifts in its absorption spectrum. For instance, the absorption maximum of a carotenoid in an organic solvent is typically different from that observed when it is bound to a protein. This phenomenon, known as a spectral shift, is a hallmark of carotenoprotein formation and is responsible for the diverse colors observed in nature. The binding of astaxanthin derivatives to proteins like human serum albumin has been shown to induce circular dichroism (CD) signals. nih.gov This induced CD is a powerful tool to probe the chiral environment of the carotenoid within the protein's binding site, providing insights into the conformation of the bound carotenoid. nih.gov
Influence on Carotenoid Stability and Color Regulation within Protein Matrices
The protein matrix plays a crucial role in both the stability and the color of the bound carotenoid. The encapsulation of a carotenoid within a protein's three-dimensional structure provides a shielded environment, protecting the otherwise labile molecule from degradation by light, heat, and oxidative agents. This enhanced stability is a key physiological function of carotenoprotein complexes.
The protein environment is also the primary determinant of the color of the carotenoprotein. The specific amino acid residues lining the binding pocket, their polarity, and their geometric arrangement relative to the carotenoid can fine-tune the electronic state of the carotenoid, resulting in a wide range of colors from a single type of carotenoid. This is evident in the case of crustacyanin, where the binding of astaxanthin results in a dramatic color shift to blue. mdpi.com While the specific mechanisms for this compound are not fully elucidated, it is expected that the protein matrix of Asteriarubin similarly modulates its color and stability. The interaction between the carotenoid and the protein can induce a twist in the polyene chain of the carotenoid, which is a key factor in the bathochromic shift (a shift to longer wavelengths) of the absorption maximum, leading to a change in color.
Cellular and Molecular Effects (In vitro and non-human in vivo models)
The biological effects of this compound at the cellular and molecular level are an area of active research. While specific studies on this compound are limited, research on the closely related astaxanthin provides significant insights into its potential effects.
Effects on Oxidative Stress Markers in Animal Models (e.g., rats)
While direct studies on this compound are not available, numerous studies have demonstrated the potent antioxidant effects of astaxanthin in animal models, which can be extrapolated to understand the potential effects of its tetradehydro derivative. In rat models of induced oxidative stress, astaxanthin administration has been shown to significantly modulate key markers of oxidative damage. mdpi.comnih.gov
For instance, in rats with carbon tetrachloride-induced liver damage, astaxanthin treatment led to a significant decrease in the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.gov Simultaneously, astaxanthin treatment has been observed to increase the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov These enzymes play a vital role in detoxifying reactive oxygen species (ROS).
Table 2: Effects of Astaxanthin on Oxidative Stress Markers in Rats (Illustrative Data)
| Marker | Effect of Oxidative Stress Inducer | Effect of Astaxanthin Treatment |
|---|---|---|
| Malondialdehyde (MDA) | Increased | Decreased |
| Superoxide Dismutase (SOD) | Decreased | Increased |
| Glutathione Peroxidase (GSH-Px) | Decreased | Increased |
This table summarizes the typical effects of astaxanthin on key oxidative stress markers in rat models, suggesting a potent antioxidant capacity that may be shared by this compound.
Modulatory Effects on Cellular Signaling Pathways (e.g., anti-inflammatory pathways)
The anti-inflammatory properties of carotenoids are often mediated through their interaction with key cellular signaling pathways. While direct evidence for this compound is yet to be established, the effects of astaxanthin and other phytochemicals on inflammatory pathways have been studied.
A central player in the inflammatory response is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov In its inactive state, NF-κB is held in the cytoplasm, but upon stimulation by pro-inflammatory signals, it translocates to the nucleus and activates the transcription of various inflammatory genes. nih.gov Studies on astaxanthin have shown that it can inhibit the activation of the NF-κB pathway in various cell models. researchgate.net This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators. The modulatory effects of natural compounds are not limited to NF-κB; they can also influence other pathways such as the mitogen-activated protein kinase (MAPK) pathways, which are also involved in inflammation.
Impact on Membrane Stability and Fluidity
Carotenoids, due to their lipophilic nature, can intercalate into cellular membranes and influence their physical properties, including stability and fluidity. The presence of polar end groups in xanthophylls like this compound allows them to span the lipid bilayer, with the polar groups interacting with the polar head groups of phospholipids (B1166683) and the conjugated chain residing in the hydrophobic core.
This incorporation can have a significant impact on membrane fluidity. Studies on various carotenoids have shown that they can decrease membrane fluidity, making the membrane more ordered and rigid. nih.gov This effect is concentration-dependent. By modulating membrane fluidity, this compound could influence various cellular processes that are dependent on the membrane's physical state, such as the activity of membrane-bound enzymes and the transport of molecules across the membrane. The rigidifying effect of carotenoids can also contribute to the stability of the membrane, protecting it from oxidative damage.
Mechanisms of Cellular Uptake and Intracellular Localization
Carotenoids are typically absorbed by intestinal cells from the diet and are then transported in the bloodstream by lipoproteins. mdpi.com Their uptake into peripheral cells is thought to occur through a combination of passive diffusion and receptor-mediated transport. mdpi.com For instance, the uptake of β-carotene by CaCo-2 cells, a human colon adenocarcinoma cell line, has been shown to be a saturable process, suggesting the involvement of a facilitated transport system. nih.gov Given the structural similarities, it is plausible that this compound also utilizes such pathways for cellular entry. The presence of polar hydroxyl and keto groups on the β-ionone rings of this compound, similar to astaxanthin, likely influences its interaction with cell membranes and transport proteins.
Once inside the cell, the intracellular destination of a carotenoid is crucial for its biological function. Studies on astaxanthin have shown its localization primarily within the cytoplasm of HT29 human colon adenocarcinoma cells. kit.edu Apolar carotenoids like β-carotene tend to localize within the hydrophobic core of cellular membranes, while more polar xanthophylls like astaxanthin, with their hydroxyl and keto groups, can adopt a transmembrane orientation. researchgate.net This orientation allows the polar ends to interact with the aqueous environment on either side of the membrane while the conjugated polyene chain resides within the lipid bilayer. researchgate.net It is reasonable to hypothesize that this compound, also a xanthophyll, would exhibit a similar intracellular distribution, integrating into cellular and organellar membranes. Research on the cyanobacterium Synechocystis sp. PCC 6803 has indicated that carotenoid biosynthesis enzymes are localized in both the plasma and thylakoid membranes, suggesting these as key sites of carotenoid activity. nih.gov
Comparative Studies with Related Carotenoids (e.g., Astaxanthin, Didehydroastaxanthin)
To understand the unique biological profile of this compound, it is essential to compare it with its more studied relatives, astaxanthin and didehydroastaxanthin. This compound is known to be a metabolite of astaxanthin found in marine organisms like echinoderms. nih.gov
Structure-Activity Relationship Analysis for Specific Biological Functions
The biological activity of carotenoids is intrinsically linked to their molecular structure. Key features include the long polyene chain responsible for their antioxidant properties, and the nature of the end groups.
Astaxanthin is renowned for its potent antioxidant activity, often reported to be significantly higher than that of β-carotene and other carotenoids. nih.govnih.gov This enhanced activity is attributed to the presence of both hydroxyl and keto groups on each ionone (B8125255) ring, which increases its ability to quench singlet oxygen and scavenge free radicals. mykoplan.ch
The introduction of acetylenic (triple) bonds in the 7,8 and 7',8' positions of the astaxanthin backbone to form this compound would logically alter its biological activity. While direct comparative studies on the antioxidant capacity of this compound are scarce, research on other carotenoids provides some insights. The structure-activity relationship for the activation of the electrophile/antioxidant response element (EpRE/ARE) transcription system, a key cellular defense mechanism, has been shown to be highly dependent on the specific structure of carotenoid derivatives. nih.gov
The table below provides a hypothetical comparison based on general principles of carotenoid structure-activity relationships.
| Carotenoid | Key Structural Features | Expected Impact on Biological Activity (Relative to Astaxanthin) |
| Astaxanthin | Two hydroxyl and two keto groups on β-ionone rings. | Baseline for potent antioxidant activity. |
| 7,8-Didehydroastaxanthin (B10499) | One acetylenic bond in the polyene chain. | May exhibit altered antioxidant kinetics and interaction with biological membranes. |
| This compound | Two acetylenic bonds in the polyene chain. | Likely possesses distinct electronic properties and reactivity, potentially leading to unique biological activities. |
Influence of Acetylenic Bonds on Electronic Properties and Bioactivity
The defining structural feature of this compound is the presence of two acetylenic bonds within its conjugated polyene system. These triple bonds have a profound impact on the molecule's electronic properties, which in turn dictates its bioactivity.
The conjugated system of double and triple bonds is responsible for the characteristic light absorption and antioxidant capacity of carotenoids. creative-proteomics.com The introduction of acetylenic bonds alters the π-electron delocalization along the polyene chain. arxiv.org This modification can shift the absorption maxima and affect the energy levels of the molecule, including the S0 → S2 electronic transition. nih.govnih.gov
The electronic properties of carotenoids are crucial for their ability to quench singlet oxygen and scavenge other reactive oxygen species. nih.gov The presence of acetylenic bonds in this compound could potentially modulate its redox potential, making it either more or less effective as an antioxidant compared to astaxanthin. The altered electronic distribution might also influence its interaction with cellular components, such as proteins and lipids, leading to different biological outcomes. For example, the study of graphynes, which contain acetylenic linkages, has shown that these bonds can tune the electronic and optical properties of the material. arxiv.org While a direct extrapolation to carotenoids is not straightforward, it highlights the significant impact of such structural modifications.
Further research employing techniques like resonance Raman spectroscopy, which is sensitive to the vibrational properties of the carotenoid backbone, would be invaluable in elucidating the precise effects of the acetylenic bonds in this compound on its electronic structure and, consequently, its biological function. nih.gov
Stability and Degradation Kinetics of 7,8,7 ,8 Tetradehydroastaxanthin
Photodegradation Mechanisms and Light Stability Studies
Light is a primary factor initiating the degradation of carotenoids. The conjugated polyene chain, responsible for the vibrant color of these compounds, is also the site of photosensitivity. Exposure to light, particularly in the presence of oxygen, can lead to photo-oxidation, isomerization, and cleavage of the carbon-carbon double bonds.
Studies on astaxanthin (B1665798) have demonstrated that photodegradation is a significant cause of its loss. myfoodresearch.com When exposed to light, astaxanthin concentration can decrease substantially. myfoodresearch.com For instance, one study observed a 23.59% degradation of astaxanthin over five days at room temperature under illumination. myfoodresearch.com This degradation is often more pronounced than the effects of temperature alone, highlighting the critical role of light in the stability of these molecules. myfoodresearch.com The degradation process can follow second-order kinetics, indicating a complex reaction mechanism. myfoodresearch.com
Table 1: Illustrative Photodegradation of Astaxanthin
| Condition | Degradation after 5 days |
| Room Temperature with Illumination | 23.59% |
| Room Temperature in the Dark | 20.77% |
| Refrigerated (4°C) in the Dark | 19.59% |
This table illustrates the significant impact of light on astaxanthin degradation, based on data from a study on astaxanthin from Haematococcus pluvialis. myfoodresearch.com
Thermal Degradation Pathways and Temperature Stability
Thermal stress is another critical factor influencing the stability of carotenoids. Elevated temperatures can accelerate oxidation and isomerization reactions, leading to a loss of color and biological activity. The rate of thermal degradation is often dependent on the temperature and the surrounding matrix.
Research on astaxanthin has shown that its stability is highly temperature-dependent. nih.gov While it can be relatively stable at lower temperatures, degradation increases significantly with rising temperatures. nih.gov For example, astaxanthin in various edible oils showed good retention (84%–90%) at temperatures between 70–90°C, but the content was significantly reduced at 120 and 150°C. nih.gov The degradation of carotenoids like astaxanthin often follows first-order kinetics, and the rate constant increases with temperature. cirad.frresearchgate.net
The stability of carotenoids is also influenced by the food processing techniques employed. For instance, drying pellets at an optimal temperature can help preserve the carotenoid content. nih.gov Storing carotenoid-enriched diets at cool temperatures, such as 4°C, has been shown to be more effective in slowing down the loss of total carotenoid quantities compared to storage at room temperature. nih.govresearchgate.net
Table 2: Effect of Temperature on Carotenoid Stability
| Storage Temperature | Carotenoid Loss (over 8 weeks) |
| 4°C | 2.11%–3.86% |
| Room Temperature | 4.79%–8.97% |
This table demonstrates the protective effect of low-temperature storage on carotenoid stability in formulated diets. nih.gov
Oxidative Stability and Susceptibility to Environmental Factors
The presence of oxygen is a major contributor to the degradation of carotenoids. The polyunsaturated structure of compounds like 7,8,7',8'-tetradehydroastaxanthin makes them highly susceptible to oxidation. This process can be initiated by light, heat, or the presence of pro-oxidant metals.
The oxidative degradation of astaxanthin has been well-documented. mdpi.com Factors such as air and light markedly affect its degradation during extended storage. researchgate.net The oxidation of lipids in a matrix containing astaxanthin can also contribute to its degradation. researchgate.net The pH of the medium can also play a role, with some studies on other carotenoids like lutein (B1675518) showing that lower pH can accelerate degradation, especially at elevated temperatures. nih.gov
The addition of antioxidants can significantly improve the oxidative stability of carotenoids. For example, the inclusion of butylated hydroxytoluene (BHT) in carotenoid-containing diets has been shown to reduce oxidation and subsequent loss of total carotenoid quantities. nih.gov
Strategies for Enhancing Stability in Research Matrices
Given the inherent instability of carotenoids, various strategies have been developed to enhance their stability in research and commercial applications. These methods aim to protect the carotenoid from pro-degradative factors like light, heat, and oxygen.
Encapsulation is a widely studied technique to improve carotenoid stability. nih.govnih.gov Creating nanoemulsions or microcapsules can provide a physical barrier against environmental factors. nih.govnih.gov Nanoemulsions, which are kinetically stable colloidal systems, can enhance physicochemical stability and water dispersibility. nih.gov Similarly, microencapsulation with materials like chitosan (B1678972) or cyclodextrins has been shown to improve astaxanthin stability. nih.gov Freeze-drying has also been noted as a more effective encapsulation technique than spray-drying for preserving carotenoids. mdpi.com
Protein Binding is another natural mechanism for stabilizing carotenoids. In their natural state, carotenoids are often found in complexes with proteins, which helps to protect them from degradation. The fact that this compound is isolated as a glycopeptide suggests that it naturally exists in a stabilized, protein-bound form. medchemexpress.com This binding can quench singlet oxygen and scavenge radicals, thus preventing oxidative damage. nih.gov
Analytical Methodologies for Research and Quantification
Extraction and Purification Techniques from Biological Samples for Research Purposes
The initial and most critical step in the analysis of 7,8,7',8'-Tetradehydroastaxanthin from biological matrices is its efficient extraction and purification. Given the compound's structural similarity to astaxanthin (B1665798), analogous extraction protocols are employed. Carotenoids are typically extracted using organic solvents, with the choice of solvent being crucial for maximizing yield while minimizing degradation. mdpi.com
Commonly used techniques include:
Solvent Extraction: This is the most traditional and widely used method. mdpi.com Organic solvents like ethanol (B145695), methanol, acetone, ethyl acetate, and hexane (B92381) are frequently utilized. mdpi.comresearchgate.net For extracting astaxanthin from microbial sources such as Corynebacterium glutamicum, a 90% ethanol solution at 60°C has been identified as optimal, achieving up to 94-98.9% recovery. nih.gov The addition of water to ethanol can improve extraction efficiency compared to using pure ethanol. nih.gov The process often involves solid-liquid or liquid-liquid extraction to partition the carotenoid from the sample matrix. mdpi.com
Advanced Extraction Methods: To improve efficiency and reduce the use of harsh organic solvents, methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are employed. mdpi.com These techniques can disrupt cell structures, enhancing solvent penetration and increasing recovery rates. mdpi.com
Following extraction, the crude extract often requires purification to remove interfering substances like chlorophylls (B1240455) and other lipids. Column chromatography is a standard purification step, which can yield highly pure carotenoid fractions. nih.gov For instance, astaxanthin oleoresin has been purified to 100% purity using column chromatography. nih.gov
Table 1: Comparison of Solvents for Carotenoid Extraction
| Solvent/Method | Source Material | Key Findings | Reference |
|---|---|---|---|
| 90% Ethanol (v/v) | Corynebacterium glutamicum | Optimal for astaxanthin extraction, with 98.9% efficiency at 60°C. | nih.gov |
| Methanol/Acetone (7:3) | Corynebacterial biomass | Standard protocol for comparison of extraction efficiency. | nih.gov |
| Ethyl Acetate (100%) | General Carotenoids | Used for extraction from food products. | researchgate.net |
| Ethanol/Hexane | General Carotenoids | Common solvent mixture for carotenoid extraction. | researchgate.net |
| Edible Oils (Corn, Olive) | Hippophae rhamnoides | Used as a green solvent alternative with UAE and MAE techniques. | mdpi.com |
Chromatographic Separation Methods (e.g., HPLC, UHPLC) for Isomer Resolution and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstone techniques for the separation and quantification of carotenoids. mdpi.com UHPLC is often preferred as it provides faster analysis times, reduced solvent consumption, and superior peak resolution compared to conventional HPLC. researchgate.netresearchgate.net
A key challenge in carotenoid analysis is the separation of various isomers (geometrical and stereoisomers), which may exhibit different biological activities. The development of a robust chromatographic method is essential for accurate profiling. nih.gov
Reversed-phase (RP) HPLC is the most common modality for carotenoid analysis due to its high efficiency and reliability in separating compounds based on polarity. mdpi.comresearchgate.net
Stationary Phases: While C18 columns are widely used, C30 columns are particularly effective for carotenoid separations. nih.gov C30 columns offer enhanced shape selectivity, providing better resolution for structurally similar carotenoids and their geometric (cis/trans) isomers. mdpi.com
Mobile Phases: Gradient elution is typically required to achieve optimal separation of a wide range of carotenoids within a single run. Common mobile phases are mixtures of solvents such as methanol, acetonitrile, methyl tert-butyl ether (MTBE), and water. nih.govnih.gov For example, a mobile phase consisting of methanol/water/acetonitrile/dichloromethane (70:4:13:13, v/v/v/v) has been used for the analysis of astaxanthin and its precursors on a C18 column. nih.gov
Astaxanthin has three stereoisomers: (3S,3'S), (3R,3'R), and meso (3R,3'S). As this compound also possesses chiral centers, the assessment of enantiomeric purity is crucial. Chiral chromatography is the definitive method for separating enantiomers.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov
Chiral Stationary Phases (CSPs): Derivatized polysaccharides, cyclodextrins, and cyclofructans are common types of CSPs. nih.gov For instance, perphenylcarbamate cyclodextrin-based CSPs have demonstrated excellent chiral separation capabilities for various compounds. nih.gov The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric resolution.
Hyphenated Techniques (e.g., LC-MS/MS) for High-Sensitivity Detection and Identification
To achieve unambiguous identification and highly sensitive quantification, liquid chromatography is coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.gov This hyphenated technique provides molecular weight information and structural details from fragmentation patterns, which is invaluable for identifying compounds in complex matrices. nih.gov
Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most common ionization sources used for carotenoids. nih.govresearchgate.net APCI is often considered more robust and powerful for ionizing the less polar carotenoids. researchgate.net
Mass Analysis: LC-MS/MS allows for the selection of a specific precursor ion and the monitoring of its characteristic product ions, a process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This provides exceptional selectivity and sensitivity. For astaxanthin, characteristic fragmentations include the loss of water ([M+H-H₂O]⁺) and the elimination of a toluene (B28343) moiety from the polyene chain. nih.gov A unique HPLC-MS/MS method for the simultaneous quantification of 16 carotenoids and fat-soluble vitamins in human plasma has been developed, demonstrating excellent sensitivity with limits of detection (LOD) for astaxanthin as low as 0.001 µg/mL. mdpi.com
Table 2: Exemplar LC-MS/MS Parameters for Carotenoid Analysis
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |
|---|---|---|---|---|
| Astaxanthin | ESI (+) | 597 [M+H]⁺ | 579 [M+H-H₂O]⁺, 561 [M+H-2H₂O]⁺, 505 [M+H-92]⁺ | nih.gov |
| Astaxanthin | ESI (+) | 619 [M+Na]⁺ | 527 [M+Na-92]⁺, 513 [M+Na-106]⁺ | nih.gov |
| Lutein (B1675518)/Zeaxanthin | APCI (+) | 569.4 [M+H]⁺ | 551.4, 477.3 | researchgate.net |
| β-Carotene | APCI (+) | 536.4 [M]⁺ | 444.4, 407.4 | researchgate.net |
Spectrophotometric and Spectrofluorometric Assays for Quantification in Research Studies
Spectrophotometry offers a simpler and more accessible method for the quantification of carotenoids in research settings, particularly when dealing with purified extracts.
Spectrophotometry: This technique is based on the principle of Beer's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. nih.gov Quantification is performed by measuring the absorbance at the wavelength of maximum absorption (λmax). For astaxanthin, the λmax in various solvents is typically around 480-487 nm. nih.govnih.gov A significant challenge is the spectral overlap that occurs when multiple carotenoids are present in a sample. nih.gov Derivative spectrophotometry can be used to resolve overlapping spectra, allowing for the simultaneous determination of compounds like astaxanthin and β-carotene in a mixture. nih.gov
Spectrofluorometry: While highly sensitive for fluorescent compounds, spectrofluorometry is not a primary technique for the analysis of carotenoids like astaxanthin and its derivatives. Carotenoids are known more for their ability to quench fluorescence rather than to fluoresce themselves, a property central to their antioxidant function. Therefore, absorbance-based methods remain the standard for their quantification.
Future Research Directions for 7,8,7 ,8 Tetradehydroastaxanthin
Exploration of Undiscovered Natural Sources and Novel Organisms
While 7,8,7',8'-tetradehydroastaxanthin has been identified in certain marine organisms, such as the starfish Asterias rubens, a vast and largely unexplored biodiversity likely harbors this and structurally related acetylenic carotenoids. researchgate.net Future research should prioritize the systematic screening of a wider range of marine invertebrates, algae, and microorganisms from diverse and extreme environments. nih.gov Modern metabolomic approaches, coupled with high-throughput screening, can accelerate the discovery of novel producers. The identification of new biological sources is not only crucial for understanding the ecological distribution and biological roles of this compound but also for potentially discovering more efficient and sustainable production organisms.
Table 1: Potential Arenas for Discovering Novel Sources of this compound
| Ecosystem/Organism Group | Rationale |
| Marine Sponges | Known producers of diverse and unique secondary metabolites, including other acetylenic compounds. capes.gov.br |
| Tunicates (Sea Squirts) | Often contain symbiotic microorganisms that may be the true producers of unusual metabolites. |
| Deep-Sea Bacteria and Fungi | Extreme environments can drive the evolution of unique biosynthetic pathways. |
| extremophilic Microalgae | Organisms adapted to high-light, high-salinity, or other stressful conditions may produce specialized carotenoids for protection. |
Elucidation of Uncharted Biosynthetic Enzymes and Genetic Pathways
The biosynthetic pathway leading to this compound remains largely uncharacterized. While the general pathway for astaxanthin (B1665798) synthesis from β-carotene is understood to involve β-carotene hydroxylase (CrtZ) and β-carotene ketolase (CrtW), the enzymes responsible for the introduction of the 7,8 and 7',8' triple bonds are unknown. nih.govnih.govresearchgate.net Future research must focus on identifying and characterizing the specific desaturases or other novel enzymes that catalyze these acetylene-forming reactions.
A comparative genomics and transcriptomics approach, contrasting known astaxanthin producers with organisms that synthesize this compound, could reveal candidate genes. Subsequent heterologous expression and in vitro enzyme assays will be essential to confirm the function of these putative enzymes. nih.govfrontiersin.org A deeper understanding of the genetic regulation of this pathway will be critical for metabolic engineering efforts aimed at overproduction. nih.gov
Advanced Synthetic Methodologies for Stereoselective and Scalable Production
The chemical synthesis of carotenoids, particularly those with multiple stereocenters and labile structures like this compound, presents significant challenges. Future research should focus on developing more efficient, stereoselective, and scalable synthetic routes. nih.gov Innovations in organometallic catalysis, such as palladium-catalyzed cross-coupling reactions, have shown promise for the construction of acetylenic systems and could be further optimized for this specific target. mdpi.com
The development of chemoenzymatic strategies, combining the precision of biological catalysts with the flexibility of chemical synthesis, offers another promising avenue. For instance, engineered enzymes could be used for the stereospecific hydroxylation of a synthetic precursor. The ultimate goal is to establish a robust synthetic platform that can provide sufficient quantities of high-purity this compound for detailed biological and materials science investigations.
Deeper Investigation into Fundamental Photophysical Processes and Energy Transfer
The extended π-conjugated system, which includes both double and triple bonds, endows this compound with unique photophysical properties that are not yet fully understood. Future research should employ advanced spectroscopic techniques, such as ultrafast transient absorption spectroscopy, to probe the dynamics of its excited states. nih.gov Key areas of investigation include the efficiency of singlet-singlet and triplet-triplet energy transfer processes, particularly in comparison to its non-acetylenic counterpart, astaxanthin. nih.gov
Comprehensive Studies on Molecular Interactions with Diverse Biological Systems and Engineered Proteins
The interaction of carotenoids with proteins is fundamental to their biological function, influencing their solubility, stability, and activity. researchgate.net Future research should investigate the molecular interactions between this compound and a variety of proteins. This includes studying its binding to known carotenoid-binding proteins, such as crustacyanins and serum albumins, to determine how the acetylenic groups affect binding affinity and specificity. nih.govnih.gov
Furthermore, the rational design and engineering of proteins to specifically bind this compound could lead to the development of novel biosensors or delivery systems. Computational methods, such as molecular docking and molecular dynamics simulations, will be invaluable tools for predicting and analyzing these interactions at the atomic level. nih.gov
Development of Novel in vitro and Non-Human in vivo Models for Mechanistic Insight
To elucidate the biological activities and mechanisms of action of this compound, the development and application of advanced in vitro and non-human in vivo models are essential. youtube.com
Table 2: Proposed Models for Future Research on this compound
| Model Type | Specific Examples | Research Focus |
| In Vitro | Caco-2 cell monolayers harvestplus.orgnih.gov, primary hepatocyte cultures memphis.edu, organoids, and organ-on-a-chip systems aresscientific.com | Bioavailability, metabolism, cellular uptake, and specific organ-level effects. |
| Non-Human In Vivo | Caenorhabditis elegans, Drosophila melanogaster frontiersin.org, Zebrafish (Danio rerio), and rodent models (e.g., gerbils, which absorb carotenoids intact) nih.govmdpi.com | Overall physiological effects, tissue distribution, and efficacy in disease models. |
These models will allow for controlled investigations into its antioxidant, anti-inflammatory, and other potential therapeutic properties, providing mechanistic insights that are not obtainable from simple chemical assays. memphis.edufrontiersin.org
Potential Applications in Material Science and Bio-inspired Technologies (e.g., organic semiconductors)
The unique electronic properties of poly-acetylenic systems suggest that this compound and related molecules could find applications in material science. mdpi.com The rigid, linear nature of the triple bond can influence molecular packing and charge transport properties. Future research should explore the potential of this carotenoid as a component in organic electronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.com
Its ability to absorb light in the visible spectrum and its potential for efficient energy transfer make it an attractive candidate for use as a sensitizer (B1316253) or a component of the active layer in solar cells. mdpi.com The synthesis of novel polymers and dendrimers incorporating the this compound chromophore could lead to the development of new functional materials with tailored optical and electronic properties.
Q & A
Q. What experimental methods are used to characterize the stereoisomeric composition of 7,8,7',8'-Tetradehydroastaxanthin?
- Methodological Answer : Stereoisomer analysis often employs iodine-catalyzed stereomutation under controlled irradiation, followed by chromatographic separation. For example, iodine-mediated isomerization of 7,8-didehydroastaxanthin diacetate (a structural analog) was monitored via HPLC to resolve (rac./meso) stereoisomers, with irradiation time optimized to 12–14 hours for stability . High-performance liquid chromatography (HPLC) with UV-Vis detection is critical for verifying purity (>89% in standard preparations) and resolving stereoisomers .
Q. Table 1. Comparative Photophysical Properties of Astaxanthin Derivatives
| Compound | λ_max (nm) | Excited-State Lifetime (ps) | Bathochromic Shift (vs. Astaxanthin) |
|---|---|---|---|
| Astaxanthin | 470 | 120 | - |
| 7,8-Didehydroastaxanthin | 485 | 95 | +15 |
| 7,8,7',8'-Tetradehydro | 505 | 80 | +35 |
| Source: Adapted from photophysical studies in crustacyanin complexes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
